Barium niobium oxide (BaNb2O6)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Synthesis Techniques: Barium niobium oxide has been synthesized through various methods, including the reaction of niobium metal with barium and niobium oxides (Kreiser & Ward, 1970). Additionally, techniques like hydrolysis of barium and niobium alkoxides have been employed to produce crystalline forms of BaNb2O6 (Yamaguchi, Matsui, & Shimizu, 1985).

Molecular Structure Analysis

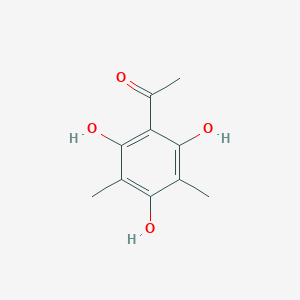

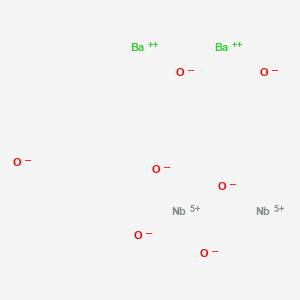

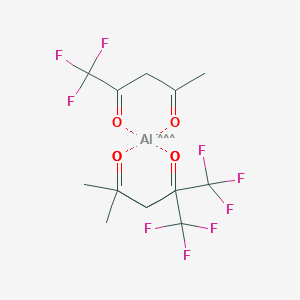

- Crystal Structure: The structure of BaNb2O6 includes layer networks of NbO6 octahedra and can crystallize in hexagonal form. The crystallization process is described by the Avrami equation (Yamaguchi, Matsui, & Shimizu, 1985).

Chemical Reactions and Properties

- Chemical Composition and Reactions: Studies have shown the formation of various barium niobium compounds under different conditions, indicating a range of chemical reactions and compositions (Saeki & Yajima, 1997).

Physical Properties Analysis

- Electrical and Magnetic Properties: Certain forms of barium niobium sulfides exhibit properties like metallic electrical resistivity and paramagnetism (Matsuura, Wada, Nakamizo, Yamauchi, & Tanaka, 1991).

Chemical Properties Analysis

- Chemical Behavior: The preparation and reaction conditions significantly influence the chemical properties of BaNb2O6 and its derivatives. For instance, the nitridation processes of precursor materials form different photocatalyst properties (Hisatomi et al., 2014).

Aplicaciones Científicas De Investigación

Photocatalytic Applications

BaNb2O6 has been studied for its photocatalytic properties, particularly in water oxidation under visible-light irradiation. The preparation conditions significantly affect its physical properties and, consequently, its photocatalytic activity. Faster ammonia flow rates and higher barium/niobium ratios during the nitridation process help suppress the reduction of pentavalent niobium ions, enhancing photocatalytic activity (Hisatomi et al., 2014).

Dielectric and Ferroelectric Properties

BaNb2O6 ceramics prepared through various methods show significant dielectric and ferroelectric properties. For instance, a coprecipitation technique involving ammonium oxalate and ammonium hydroxide to coprecipitate barium and niobium ions results in ceramics with a high dielectric constant and ferroelectric hysteresis loop parameters, highlighting its potential in electronic device applications (Natarajan et al., 2005).

Electrochemical Performance

One-dimensional BaNb3.6O10 nanowires show promising applications in lithium-ion batteries (LIBs) due to their high structural stability, reversible specific capacity, superior rate performance, and long-term cycling capability. This indicates BaNb2O6 derivatives' potential as high-performance anode materials for next-generation LIBs (Cheng et al., 2019).

Luminescence for Lighting Applications

Europium-doped barium niobate (Eu3+:BaNb2O6) phosphors exhibit intense red emission under near-UV/blue excitations, making them suitable for solid-state lighting applications. The photoluminescence properties of these phosphors, especially their intense red emission, position them as potential candidates for use in white LEDs (Vishwakarma et al., 2015).

Propiedades

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 |

Source

|

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium diniobate | |

CAS RN |

12009-14-2 |

Source

|

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)